4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol
Description
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a nitrophenol moiety
Properties
IUPAC Name |
N-tert-butyl-4-(4-hydroxy-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)17-24(22,23)13-7-4-11(5-8-13)12-6-9-15(19)14(10-12)18(20)21/h4-10,17,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHGFCZKVGCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol typically involves a multi-step process:
Sulfonation: The phenyl ring is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Substitution: The sulfonyl chloride group is substituted with a tert-butylamine to form the tert-butylsulfamoyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvent (e.g., acetone).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 4-(4-t-Butylsulfamoylphenyl)-2-aminophenol.
Substitution: 4-(4-t-Butylsulfamoylphenyl)-2-alkoxyphenol.
Oxidation: 4-(4-t-Butylsulfamoylphenyl)-2-benzoquinone.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with metabolic pathways involving phenolic compounds, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the nitro and sulfamoyl groups.
2,4-Ditert-butylphenol: Contains two tert-butyl groups but lacks the nitro and sulfamoyl groups.
4-tert-Butylsulfonylphenol: Contains a sulfonyl group instead of a sulfamoyl group.
Uniqueness
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol is unique due to the presence of both the nitro and tert-butylsulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
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